5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
Overview
Description
5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole: is a heterocyclic organic compound with the molecular formula C9H14N2. It is a derivative of benzimidazole, characterized by the presence of two methyl groups at the 5 and 6 positions and a tetrahydro structure at the 4, 5, 6, and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), often in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original methyl groups.
Scientific Research Applications
Chemistry: 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential bioactivity. It serves as a scaffold for the design of new drugs and bioactive molecules, particularly in the field of antimicrobial and anticancer research .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly as potential therapeutic agents for various diseases. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
1,3-dimethyl-2-imidazolidinone: A structurally similar compound with different functional groups.
1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another heterocyclic compound with similar applications.
Uniqueness: 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is unique due to its specific substitution pattern and tetrahydro structure. This gives it distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5,6-dimethyl-4,5,6,7-tetrahydro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-6-3-8-9(4-7(6)2)11-5-10-8/h5-7H,3-4H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMYJUWVCRQEJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC1C)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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